2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid
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Overview
Description
2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid is a complex organic compound that features a sulfinyl group, an amino group, and a dimethoxybenzyl moiety
Scientific Research Applications
2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid has several applications in scientific research:
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzylamine with an appropriate acylating agent to form an intermediate amide. This intermediate is then subjected to sulfoxidation using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted amides or esters.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Shares the dimethoxybenzyl moiety but lacks the sulfinyl and acetic acid groups.
3,4-Dimethoxybenzoic acid: Similar aromatic structure but different functional groups.
N-(3,4-Dimethoxybenzyl)acetamide: Contains the dimethoxybenzyl and amide groups but lacks the sulfinyl group.
Uniqueness
2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]sulfinylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-19-10-4-3-9(5-11(10)20-2)6-14-12(15)7-21(18)8-13(16)17/h3-5H,6-8H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONGEKDSFSXCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CS(=O)CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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